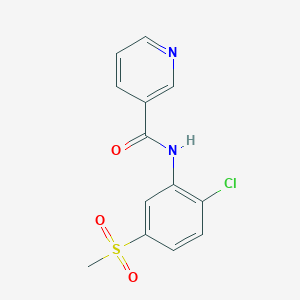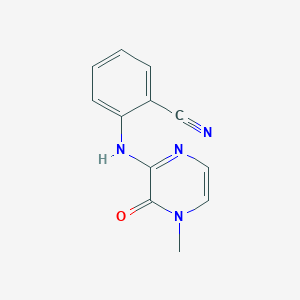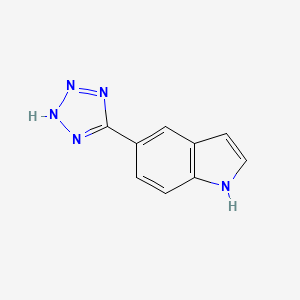![molecular formula C15H17F2NO B2519280 N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide CAS No. 2361880-37-5](/img/structure/B2519280.png)
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that target protein-protein interactions, which are crucial for many biological processes.
Wirkmechanismus
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide binds to the BH3-binding groove of Bcl-2, preventing the interaction between Bcl-2 and Bax. This interaction is crucial for the survival of cancer cells, and inhibition of this interaction leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to decrease the growth and proliferation of cancer cells. In addition, N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has anti-inflammatory effects and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for Bcl-2. However, this compound has limited solubility in water, which can make it difficult to use in some experiments. In addition, N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide. One direction is to study the safety and efficacy of this compound in humans. Another direction is to explore the potential of N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide in combination with other anticancer drugs. In addition, further studies are needed to understand the mechanism of action of N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide and to identify other proteins that may be targeted by this compound.
Synthesemethoden
The synthesis of N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide involves several steps, starting with the reaction of cyclopentylamine with 2,4-difluorobenzyl chloride to form N-cyclopentyl-2,4-difluorobenzylamine. This intermediate compound is then reacted with acryloyl chloride to yield the final product, N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide can inhibit the interaction between two proteins, Bcl-2 and Bax, which are involved in regulating cell death. This inhibition can lead to the death of cancer cells and has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO/c1-2-15(19)18(13-5-3-4-6-13)10-11-7-8-12(16)9-14(11)17/h2,7-9,13H,1,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUOKOYOPXXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=C(C=C(C=C1)F)F)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)
![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
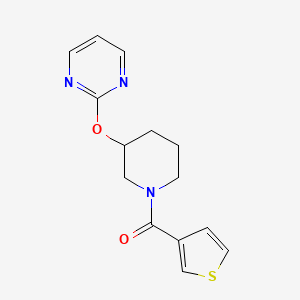
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)
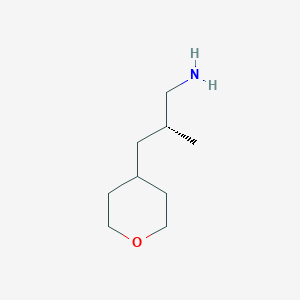
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)
![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)
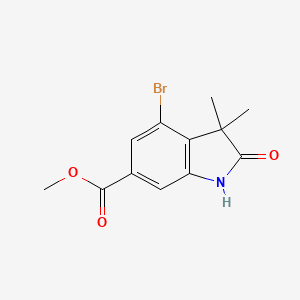
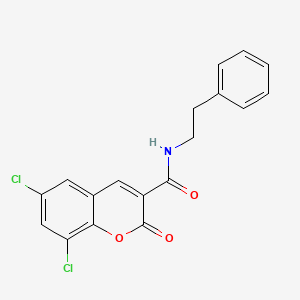
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
